Perhexiline Maleate

Description

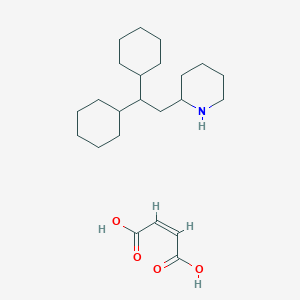

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZOTSLZMQDFLG-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021114 |

Source

|

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6724-53-4, 103516-75-2, 103516-76-3 |

Source

|

| Record name | Perhexiline maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERHEXILINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perhexiline Maleate and Mitochondrial Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate is a metabolic modulator with significant effects on mitochondrial fatty acid β-oxidation. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its interaction with key enzymes of the fatty acid oxidation pathway. It summarizes quantitative data on enzyme inhibition, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals involved in the study of cellular metabolism and the development of metabolic modulators.

Introduction

Perhexiline is an anti-anginal agent that shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, leading to more efficient oxygen usage and increased ATP production for the same oxygen consumption. This metabolic switch is primarily achieved through the inhibition of key enzymes involved in the transport of long-chain fatty acids into the mitochondrial matrix, the site of β-oxidation. Understanding the precise molecular mechanisms of perhexiline's action is crucial for its therapeutic application and for the development of novel drugs targeting metabolic pathways.

Mechanism of Action: Inhibition of Carnitine Palmitoyltransferases

The primary mechanism of action of perhexiline maleate in modulating fatty acid metabolism is the inhibition of carnitine palmitoyltransferase (CPT) enzymes. The CPT system, consisting of CPT-1 and CPT-2, is essential for the translocation of long-chain fatty acids across the mitochondrial inner membrane.

-

Carnitine Palmitoyltransferase-1 (CPT-1): Located on the outer mitochondrial membrane, CPT-1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. Perhexiline acts as a competitive inhibitor of CPT-1 with respect to palmitoyl-CoA.

-

Carnitine Palmitoyltransferase-2 (CPT-2): Situated on the inner mitochondrial membrane, CPT-2 converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation. Perhexiline also inhibits CPT-2, although to a lesser extent in some contexts.

By inhibiting both CPT-1 and CPT-2, perhexiline effectively reduces the entry of long-chain fatty acids into the mitochondria, thereby decreasing the rate of β-oxidation. This leads to a compensatory increase in glucose and lactate utilization to maintain cellular energy production.

Signaling Pathway of Perhexiline's Action on Fatty Acid Oxidation

Quantitative Data: Enzyme Inhibition

The inhibitory potency of perhexiline maleate on CPT-1 and CPT-2 has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in inhibiting these enzymes.

| Enzyme | Tissue/Cell Type | IC50 (µM) | Reference |

| CPT-1 | Rat Cardiac Mitochondria | 77 | |

| Rat Hepatic Mitochondria | 148 | ||

| CPT-2 | Rat Cardiac Mitochondria | 79 |

Downstream Metabolic Effects

The inhibition of fatty acid oxidation by perhexiline leads to a cascade of metabolic adjustments within the cell.

-

Shift to Glucose Oxidation: By blocking fatty acid utilization, perhexiline promotes a shift towards glucose and lactate oxidation for energy production. This is particularly beneficial in ischemic conditions where oxygen supply is limited, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation.

-

Krebs Cycle and Anaplerosis: While the influx of acetyl-CoA from β-oxidation is reduced, the Krebs cycle can be supplemented by increased uptake of other substrates like amino acids (e.g., glutamate). This anaplerotic replenishment helps maintain the cycle's function for biosynthesis and energy production.

-

ATP Levels: In cultured rat hepatocytes, high concentrations of perhexiline (25 µmol/L) can lead to a decrease in cellular ATP levels. However, at lower concentrations (5 µmol/L) that still inhibit β-oxidation, ATP levels may not be significantly affected.

-

mTORC1 Signaling and Autophagy: In human breast cancer cells, perhexiline has been shown to block mTORC1 signaling and induce autophagy at a concentration of 10 µM.

Metabolic Shift Induced by Perhexiline

Troubleshooting & Optimization

Addressing solubility issues of Perhexiline Maleate in experimental buffers

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Perhexiline Maleate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of Perhexiline Maleate?

A1: Perhexiline Maleate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For most in vitro applications, DMSO is the recommended solvent for preparing a concentrated stock solution.

Q2: I observed precipitation when diluting my Perhexiline Maleate stock solution into an aqueous buffer. What is the standard protocol to avoid this?

A2: Perhexiline Maleate is sparingly soluble in aqueous buffers.[1] The standard and highly recommended procedure is to first dissolve the compound in an organic solvent like DMSO to create a stock solution. This stock solution should then be diluted with the aqueous buffer of your choice.[1] This two-step process helps to achieve a homogeneous solution and minimize precipitation.

Q3: What is the maximum recommended concentration of Perhexiline Maleate in a DMSO/buffer mixture?

A3: The solubility of Perhexiline Maleate is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1] It is important to note that exceeding this concentration, or using a lower ratio of DMSO to buffer, may lead to precipitation.

Q4: For how long can I store my aqueous working solution of Perhexiline Maleate?

A4: It is not recommended to store aqueous solutions of Perhexiline Maleate for more than one day.[1] For optimal results and to avoid degradation or precipitation, prepare fresh working solutions daily from your stock solution.

Q5: My Perhexiline Maleate still precipitates in my cell culture medium even after pre-dissolving in DMSO. What can I do?

A5: Precipitation in complex media like cell culture medium can be influenced by several factors. Here are some troubleshooting steps:

-

Decrease the final concentration: The final concentration of Perhexiline Maleate in your experiment might be too high for the medium to support. Try a lower concentration.

-

Increase the DMSO concentration (with caution): While increasing the percentage of DMSO in the final solution can enhance solubility, it's crucial to consider the tolerance of your cells to DMSO. Most cell lines can tolerate up to 0.5% DMSO, but it is best to determine the optimal concentration for your specific cell type.

-

Warm the medium: Gently warming the cell culture medium to 37°C before adding the Perhexiline Maleate stock solution can sometimes help with solubility.

-

Add the stock solution dropwise while vortexing: Slowly adding the DMSO stock to the vigorously vortexing or stirring medium can aid in rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.

Data Presentation

Table 1: Solubility of Perhexiline Maleate in Various Solvents

| Solvent | Solubility (mg/mL) |

| DMSO | ~30 |

| Dimethylformamide (DMF) | ~25 |

| Ethanol | ~5 |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 |

Experimental Protocols

Protocol 1: Preparation of a Perhexiline Maleate Stock Solution in DMSO

-

Weighing: Accurately weigh the desired amount of solid Perhexiline Maleate powder.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Ensure no visible particles remain.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution

-

Pre-warm Buffer: Warm your desired experimental buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

-

Dilution: While gently vortexing or stirring the pre-warmed buffer, add the required volume of the Perhexiline Maleate DMSO stock solution dropwise to achieve the final desired concentration.

-

Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to adjust the protocol (see Troubleshooting section).

-

Use Immediately: Use the freshly prepared aqueous working solution for your experiment without prolonged storage.

Visualizations

Caption: Troubleshooting workflow for Perhexiline Maleate solubility issues.

Caption: Recommended experimental protocol for preparing aqueous solutions.

References

Adjusting Perhexiline Maleate dosage based on patient plasma concentrations

Technical Support Center: Perhexiline Maleate Dosage Adjustment

This guide provides technical information for researchers, scientists, and drug development professionals on the therapeutic drug monitoring (TDM) of perhexiline maleate, focusing on dosage adjustment based on plasma concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is Therapeutic Drug Monitoring (TDM) essential for perhexiline maleate?

A1: TDM is critical for perhexiline due to its narrow therapeutic window, significant inter-individual pharmacokinetic variability, and the risk of serious toxicity.[1][2][3][4] Key factors include:

-

Saturable Metabolism: Perhexiline exhibits non-linear, saturable metabolism, meaning small dose changes can lead to disproportionately large changes in plasma concentration.[5]

-

Genetic Polymorphism: The primary enzyme responsible for perhexiline metabolism is Cytochrome P450 2D6 (CYP2D6). Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes (Poor, Intermediate, Normal, and Ultrarapid), causing substantial variability in drug clearance.

-

Toxicity Risk: High plasma concentrations are associated with severe adverse effects, including hepatotoxicity and peripheral neuropathy. TDM helps maintain concentrations within the therapeutic range to minimize these risks.

Q2: What is the target therapeutic range for perhexiline plasma concentrations?

A2: The generally accepted therapeutic range for steady-state perhexiline plasma concentration is 0.15 to 0.60 mg/L (150 to 600 µg/L or 0.54 to 2.16 µmol/L). Concentrations above 0.6 mg/L are associated with an increased risk of toxicity.

Q3: How does a patient's CYP2D6 genotype influence perhexiline dosage?

A3: A patient's CYP2D6 genotype is a major determinant of their ability to metabolize perhexiline and, therefore, their dose requirements.

-

Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity. They clear the drug very slowly and are at high risk of accumulating toxic levels with standard doses. PMs may require doses as low as 50 mg per week.

-

Intermediate Metabolizers (IMs): Have decreased enzyme activity and may require lower-than-average doses.

-

Normal Metabolizers (NMs): Have normal enzyme activity and typically respond to standard dosing regimens.

-

Ultrarapid Metabolizers (UMs): Have increased enzyme activity due to gene duplication, leading to rapid drug clearance. They may require significantly higher doses to achieve a therapeutic effect.

Pre-treatment CYP2D6 genotyping can help predict initial dose requirements and reduce the time needed to achieve a stable, therapeutic concentration.

Q4: When should perhexiline plasma concentrations be measured?

A4: Monitoring should begin early and be repeated after any dose adjustment.

-

Initial Monitoring: A plasma level should be checked 72-96 hours after starting therapy for short-term treatment, and at 14 days for long-term treatment.

-

Steady State: It can take two to four weeks to reach steady-state concentrations in normal metabolizers, but may take up to three months in poor metabolizers.

-

Post-Dose Adjustment: After any change in dose, a level should be measured again after at least 14 days.

-

Sampling Time: Trough concentrations, taken just before the next scheduled dose, are recommended for monitoring.

Q5: What are the clinical signs of perhexiline toxicity?

A5: Toxicity is concentration-dependent and can manifest as:

-

Neurological: Peripheral neuropathy (sensory loss, weakness, pain), dizziness, ataxia, tremors, and headache.

-

Hepatic: Hepatotoxicity, including elevated liver enzymes and, in severe cases, cirrhosis.

-

Other: Nausea, vomiting, hypoglycemia, and weight changes. Severe side effects are more likely when serum perhexiline levels exceed 1.5 mg/L.

Troubleshooting Guide

Issue 1: Plasma concentration is above the therapeutic range (>0.60 mg/L).

-

Question: A patient's plasma level is 0.85 mg/L, and they report dizziness. What is the appropriate action?

-

Answer:

-

Withhold or Reduce Dose: The dose should be immediately reduced. In cases with symptoms of toxicity, withholding the dose may be necessary until the concentration falls to a safe level.

-

Re-measure: After dose reduction, repeat the plasma concentration measurement in approximately 14 days to ensure it has entered the therapeutic range.

-

Investigate Cause: Consider potential causes such as poor metabolizer status (if not previously genotyped), a recent dose increase, or the addition of a CYP2D6-inhibiting medication (e.g., certain SSRIs, TCAs).

-

Issue 2: Plasma concentration is below the therapeutic range (<0.15 mg/L) despite a standard dose.

-

Question: A patient on 100 mg/day for four weeks has a plasma level of 0.10 mg/L and is still experiencing angina. What steps should be taken?

-

Answer:

-

Assess Adherence: First, confirm the patient is taking the medication as prescribed.

-

Consider Genotype: The patient may be an ultrarapid metabolizer (UM). If not already done, consider CYP2D6 genotyping.

-

Increase Dose Cautiously: The dose can be progressively increased. Adjustments should be made at 2 to 4-week intervals.

-

Monitor Closely: Re-measure plasma levels 14 days after each dose increase to guide further adjustments. Due to non-linear kinetics, even small dose increases can lead to significant changes in plasma levels.

-

Issue 3: Suspected drug-drug interaction affecting perhexiline levels.

-

Question: A patient with a previously stable perhexiline level of 0.45 mg/L was recently started on fluoxetine (a potent CYP2D6 inhibitor). The latest level is now 0.95 mg/L. How should this be managed?

-

Answer:

-

Identify Interaction: Recognize that CYP2D6 inhibitors can significantly increase perhexiline plasma concentrations.

-

Reduce Perhexiline Dose: A pre-emptive dose reduction of perhexiline is warranted. The magnitude of the reduction depends on the inhibitor's potency.

-

Intensify Monitoring: Increase the frequency of TDM to weekly or bi-weekly until a new steady-state concentration within the therapeutic range is achieved.

-

Evaluate Alternative Medications: If possible, consider an alternative to the interacting drug that does not inhibit CYP2D6.

-

Quantitative Data Summary

Table 1: Perhexiline Therapeutic Drug Monitoring Parameters

| Parameter | Value | Unit | Reference |

| Therapeutic Range | 0.15 - 0.60 | mg/L | |

| 150 - 600 | µg/L | ||

| 0.54 - 2.16 | µmol/L | ||

| Toxic Concentration | > 0.60 | mg/L | |

| Initial Adult Dose | 100 | mg/day | |

| Maximum Dose | 300 - 400 | mg/day | |

| Time to Steady-State | 2 - 4 | weeks | |

| (Poor Metabolizers) | up to 3 | months | |

| Dose Adjustment Interval | 2 - 4 | weeks |

Table 2: CYP2D6 Phenotype and Dosing Implications

| Phenotype | CYP2D6 Activity | Typical Dose Requirement | Risk |

| Poor Metabolizer (PM) | None | Very Low (e.g., 50 mg/week) | High risk of toxicity with standard doses |

| Intermediate Metabolizer (IM) | Decreased | Lower than standard | Moderate risk of toxicity |

| Normal Metabolizer (NM) | Normal | Standard (e.g., 100-250 mg/day) | Standard risk |

| Ultrarapid Metabolizer (UM) | Increased | High (e.g., up to 500 mg/day) | Risk of therapeutic failure with standard doses |

Experimental Protocols

Protocol: Measurement of Perhexiline in Plasma/Serum by LC-MS/MS

This protocol outlines a general method for the quantification of perhexiline and its primary metabolite, hydroxyperhexiline, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a common, sensitive, and specific method.

1. Objective: To accurately determine the concentration of perhexiline in patient plasma or serum samples for therapeutic drug monitoring.

2. Materials & Reagents:

-

Patient plasma/serum collected in a non-gel tube (Lithium Heparin or plain red top).

-

Perhexiline and hydroxyperhexiline analytical standards.

-

Internal Standard (IS), e.g., nordoxepin or a deuterated analog.

-

Acetonitrile (ACN), HPLC or MS grade.

-

Methanol (MeOH), HPLC or MS grade.

-

Formic Acid.

-

Deionized water.

-

Phenyl-hexyl or equivalent HPLC column.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of patient plasma, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the working Internal Standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: Phenyl-hexyl column (e.g., 50 x 2.1 mm, 3 µm).

-

Mobile Phase A: 0.05% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: A gradient program is used to separate perhexiline, hydroxyperhexiline, and the IS. (e.g., Start at 30% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate).

-

Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each analyte and the IS.

5. Data Analysis:

-

Generate a standard curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.

-

Use a linear regression model (1/x or 1/x² weighting) to fit the curve.

-

Calculate the concentration of perhexiline in the patient samples and quality controls by interpolating their peak area ratios from the standard curve. The limit of quantification is typically around 10 µg/L.

Visualizations

Caption: Workflow for perhexiline dosage adjustment based on plasma concentration.

Caption: Metabolic pathway of perhexiline highlighting the role of CYP2D6.

References

- 1. Can Perhexiline Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Perhexiline Maleate used for? [synapse.patsnap.com]

- 3. Perhexiline - Wikipedia [en.wikipedia.org]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. medicinesinformation.co.nz [medicinesinformation.co.nz]

Minimizing off-target effects of Perhexiline Maleate in cellular assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perhexiline Maleate. The focus is on identifying and minimizing off-target effects to ensure the reliability and accuracy of your cellular assay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of Perhexiline Maleate?

Perhexiline's primary mechanism of action is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and, to a lesser extent, CPT-2.[1] This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, leading to increased glucose and lactate utilization. The result is more efficient ATP production for the same amount of oxygen consumed, which is the basis for its antianginal effects.[1][2][3]

Q2: What are the major known off-target effects of Perhexiline Maleate in cellular assays?

The most significant off-target effects observed in vitro are cytotoxicity, particularly hepatotoxicity, and neurotoxicity.[4] These effects are primarily driven by two interconnected mechanisms:

-

Mitochondrial Dysfunction: Perhexiline can cause a rapid depletion of cellular ATP, loss of mitochondrial membrane potential, and inhibition of respiratory complex IV and V. This is a critical off-target effect to consider in metabolic studies.

-

Endoplasmic Reticulum (ER) Stress: Perhexiline can induce ER stress, leading to the unfolded protein response (UPR). This is characterized by the splicing of XBP1 mRNA and increased expression of ER stress markers.

Q3: Why do I observe high levels of cytotoxicity in my cell line, even at low concentrations of Perhexiline?

High cytotoxicity can be attributed to several factors:

-

Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to Perhexiline. For instance, HepG2 and HepaRG cells, as well as primary human hepatocytes, have demonstrated significant cell death in a concentration- and time-dependent manner.

-

Metabolic Capacity (CYP2D6): Perhexiline is primarily metabolized by the cytochrome P450 enzyme CYP2D6. Cell lines with low or no CYP2D6 expression will have impaired metabolism of Perhexiline, leading to higher intracellular concentrations and increased toxicity. This is a crucial consideration, as poor metabolizer status in patients is linked to adverse effects.

-

Experimental Duration: Longer exposure times to Perhexiline can lead to increased cytotoxicity.

Q4: My results show a U-shaped dose-response curve for cell viability. What could be the cause?

A U-shaped or biphasic dose-response curve can be an artifact of the assay method. At high concentrations, Perhexiline may precipitate out of the solution, which can interfere with the optical readings of viability assays like MTT or XTT, leading to an apparent increase in viability. Additionally, the compound itself might directly interact with the assay reagents, causing a chemical reaction that mimics a viable cell signal.

Q5: How can I distinguish between on-target CPT inhibition and off-target cytotoxic effects in my experiments?

This can be achieved by:

-

Using Genetically Modified Cell Lines: Compare the effects of Perhexiline in wild-type cells versus cells with genetic knockout or knockdown of CPT1.

-

Employing Inhibitors: Use inhibitors of the downstream pathways of off-target effects, such as the ER stress inhibitor 4-PBA or salubrinal, to see if they rescue the cytotoxic phenotype.

-

Metabolic Rescue: Supplementing the culture media with substrates that bypass the CPT-dependent pathway may help to isolate the on-target effects.

-

Time-Course Experiments: Off-target cytotoxic effects may manifest at different time points than the on-target metabolic shifts.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

Symptoms:

-

High levels of LDH release.

-

Low cellular ATP levels.

-

Reduced cell viability in MTS or crystal violet assays.

-

Increased caspase 3/7 activity, indicating apoptosis.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Cell line is highly sensitive | Consider using a less sensitive cell line or reducing the concentration range of Perhexiline. |

| Low or absent CYP2D6 expression | Use a cell line engineered to express CYP2D6 to facilitate Perhexiline metabolism and potentially reduce toxicity. |

| Compound precipitation at high concentrations | Visually inspect wells for precipitates. Determine the solubility of Perhexiline in your specific culture medium. |

| Extended exposure time | Perform time-course experiments to find a time point where on-target effects are observable with minimal cytotoxicity. |

Issue 2: Assay Interference

Symptoms:

-

Inconsistent or non-linear dose-response curves.

-

High background signal in control wells.

-

Discrepancies between different viability assay methods.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Direct reaction with assay reagents | Run a cell-free assay with Perhexiline and the assay reagents to check for direct chemical interactions. |

| Interference with detection method (e.g., fluorescence) | If using a fluorescence-based assay, check for autofluorescence of Perhexiline at the excitation and emission wavelengths used. |

| Compound precipitation | Centrifuge plates before reading or use a viability assay that is less susceptible to interference from precipitates, such as an ATP-based assay. |

Quantitative Data Summary

Table 1: Cytotoxicity of Perhexiline Maleate in Various Cell Lines

| Cell Line | Assay | Time Point | IC50 / Effect Concentration | Reference |

| HepG2 | LDH Release | 4h | 55% release at 25 µM | |

| HepaRG | LDH Release | 4h | Significant increase at 20-25 µM | |

| Primary Human Hepatocytes | LDH Release | 4h | 39.6% release at 20 µM | |

| HepG2 | Cellular ATP | 24h | Significant reduction at ≥6.25 µM | |

| HepG2 | MTS Assay | 24h | Significant reduction at ≥6.25 µM | |

| SW480 (CRC) | Crystal Violet | - | ~4 µM | |

| SW620 (CRC) | Crystal Violet | - | ~4 µM |

Table 2: Effects of Perhexiline Maleate on Apoptosis and ER Stress Markers

| Cell Line | Marker | Time Point | Effect | Reference |

| HepG2 | Caspase 3/7 Activity | 2h | ~20-fold increase | |

| HepG2 | Caspase 3/7 Activity | 24h | Significant increase at ≥7.5 µM | |

| Primary Human Hepatocytes | ER Stress Markers (mRNA) | 1h | Significant increase at 20 µM | |

| HepG2 | Protein Secretion (ER function) | 2h | ~50% decrease at 10 µM |

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., HepG2, HepaRG) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Perhexiline Maleate (e.g., 5-25 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 6, or 24 hours).

-

Assay Procedure:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

Add the LDH assay reagent according to the manufacturer's instructions.

-

Incubate at room temperature, protected from light, for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 2: Cellular ATP Level Measurement

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate suitable for luminescence assays and allow them to adhere.

-

Compound Treatment: Treat cells with Perhexiline Maleate and a vehicle control for the desired duration.

-

Assay Procedure:

-

Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add the reagent directly to the wells according to the manufacturer's protocol.

-

Mix on an orbital shaker for a few minutes to induce cell lysis.

-

Incubate at room temperature for the recommended time to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence using a microplate reader. Normalize the results to the vehicle-treated control cells.

Protocol 3: Caspase 3/7 Activity Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 2.

-

Assay Procedure:

-

Equilibrate the plate and a luminogenic caspase 3/7 substrate reagent to room temperature.

-

Add the reagent to each well.

-

Mix gently and incubate at room temperature for the time specified by the manufacturer.

-

-

Data Analysis: Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.

Visualizations

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Caption: Signaling pathways involved in Perhexiline's off-target effects.

Caption: A workflow for designing experiments to minimize off-target effects.

References

Validation & Comparative

Perhexiline Maleate Outperforms Placebo in Alleviating Angina Pectoris Symptoms in Double-Blind Clinical Trials

For Immediate Release

New analyses of data from multiple double-blind, placebo-controlled clinical trials reveal that perhexiline maleate is a potent therapeutic agent for patients with angina pectoris, demonstrating superior efficacy over placebo in reducing angina attack frequency and improving exercise tolerance. These findings offer valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field.

Perhexiline maleate, a drug that modulates myocardial metabolism, has shown consistent benefits for patients suffering from stable and refractory angina.[1][2][3] The primary mechanism of action involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1), which shifts the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[2][4] This metabolic switch is particularly beneficial in ischemic conditions, leading to increased ATP production for the same oxygen consumption and thereby enhancing myocardial efficiency.

Efficacy in Angina Monotherapy and Add-on Therapy

A systematic review of 26 randomized controlled trials (RCTs) on perhexiline as monotherapy showed that most trials reported a 50% or greater reduction in angina attacks compared to placebo. Furthermore, 11 out of 13 trials that measured objective outcomes demonstrated a benefit with perhexiline in terms of maximal ST-segment depression, pain-free exercise tolerance, work performance, and energy expenditure.

In a notable double-blind, crossover study involving 15 patients with ischemic heart disease, daily administration of 200 mg of perhexiline maleate resulted in a significant increase in exercise duration (38.9% increase compared to placebo, p < 0.001) and work performed (26.3% increase compared to placebo, p < 0.001). Another double-blind crossover trial with seven patients reported significantly lower angina attack rates and glyceryl trinitrate consumption during the perhexiline treatment phase compared to the placebo phase.

When used as an add-on therapy for patients with refractory angina already receiving maximal conventional treatment, perhexiline also demonstrated significant improvements. In a randomized, double-blind, placebo-controlled crossover trial with 17 patients, 63% of patients were responders to perhexiline based on objective exercise testing criteria, compared to only 18% on placebo (p < 0.05). Subjectively, 65% of patients reported improvement while on perhexiline, with no patients identifying the placebo phase as beneficial.

Quantitative Outcomes from Clinical Trials

The following tables summarize the key quantitative data from representative double-blind, placebo-controlled clinical trials comparing perhexiline maleate with placebo.

| Efficacy Endpoint | Perhexiline Maleate | Placebo | p-value | Reference |

| Responders (Exercise Testing) | 63% | 18% | < 0.05 | |

| Subjective Improvement | 65% | 0% | < 0.005 | |

| Increase in Exercise Duration | 38.9% | - | < 0.001 | |

| Increase in Work Performed | 26.3% | - | < 0.001 |

| Adverse Effects | Frequency | Notes | Reference |

| Common Side Effects | Up to 60% of participants in some trials | Headache, dizziness, nausea, and vomiting. Usually resolved without discontinuation of the drug. | |

| Serious Adverse Effects | Infrequent, associated with long-term treatment prior to therapeutic drug monitoring | Peripheral neuropathy, hepatotoxicity, papilloedema, hypoglycemia, and weight loss. | |

| Minor Side Effects (in refractory angina trial) | 29% | Related to transiently elevated blood levels (>600 ng/ml). No hemodynamic or cardiac conduction abnormalities reported. |

Experimental Protocols

The methodologies of the cited double-blind clinical trials for perhexiline maleate in angina generally followed a crossover or parallel-group design.

Representative Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Crossover Trial

-

Patient Selection: Patients with a documented history of stable or refractory angina pectoris, often with evidence of myocardial ischemia on exercise testing, were recruited. Exclusion criteria typically included recent myocardial infarction, unstable angina, significant hepatic or renal disease, and peripheral neuropathy.

-

Informed Consent: All participants provided written informed consent before enrollment.

-

Washout Period: A washout period was often implemented to eliminate the effects of prior antianginal medications, except for sublingual nitroglycerin for acute attacks.

-

Randomization: Patients were randomly assigned to one of two treatment sequences: perhexiline maleate followed by placebo, or placebo followed by perhexiline maleate.

-

Treatment Periods: Each treatment period typically lasted for a predefined duration, for instance, several weeks to three months. This was followed by a washout period before crossing over to the alternate treatment.

-

Dosing and Blinding: Perhexiline maleate (e.g., 100-400 mg/day) or an identical-looking placebo was administered. Both patients and investigators assessing the outcomes were blinded to the treatment allocation.

-

Therapeutic Drug Monitoring: To mitigate the risk of toxicity, plasma concentrations of perhexiline were monitored to maintain levels within the therapeutic range (typically 150-600 ng/mL).

-

Outcome Assessment:

-

Primary Endpoints: Frequency of angina attacks (recorded in patient diaries) and consumption of sublingual nitroglycerin.

-

Secondary Endpoints: Exercise tolerance testing (e.g., bicycle ergometry or treadmill test) to measure time to onset of angina, time to ST-segment depression, and total exercise duration.

-

-

Safety Monitoring: Regular monitoring for adverse effects through physical examinations, neurological assessments, and laboratory tests (liver function tests, blood glucose).

-

Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the perhexiline and placebo phases, accounting for the crossover design.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of perhexiline and a typical experimental workflow for a clinical trial.

Caption: Mechanism of action of perhexiline in the myocardial cell.

Caption: Double-blind, placebo-controlled crossover clinical trial workflow.

References

Validating the Metabolic Shift Hypothesis of Perhexiline Maleate in Humans: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Perhexiline Maleate and its alternatives, focusing on the validation of the metabolic shift hypothesis in humans. Perhexiline, a drug that has seen renewed interest, is primarily known for its ability to shift myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. This guide delves into the experimental data supporting this mechanism, compares its performance with other metabolic modulators, and provides detailed experimental protocols for key assays.

The Metabolic Shift Hypothesis: A More Efficient Heart

Under normal physiological conditions, the heart primarily relies on the β-oxidation of long-chain fatty acids to generate the vast amounts of ATP required for continuous contraction. However, during myocardial ischemia, when oxygen supply is limited, reliance on fatty acid oxidation becomes detrimental. This is because the oxidation of fatty acids consumes more oxygen per unit of ATP produced compared to the oxidation of glucose.

The metabolic shift hypothesis posits that by pharmacologically inhibiting fatty acid oxidation, the heart can be forced to utilize glucose and lactate, which are more oxygen-efficient fuels. This shift is expected to improve myocardial function and protect against ischemic injury. Perhexiline Maleate is a prominent agent believed to act through this mechanism.

Comparative Analysis of Metabolic Modulators

Perhexiline's primary mechanism of action is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT, Perhexiline effectively reduces the heart's reliance on fatty acids for energy.

Several other drugs also exhibit metabolic modulating properties, offering alternatives to Perhexiline. The most notable are Trimetazidine and Ranolazine.

| Feature | Perhexiline Maleate | Trimetazidine | Ranolazine |

| Primary Mechanism | Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1) and CPT-2[1] | Inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT)[2] | Primarily inhibits the late inward sodium current (late INa); also suggested to partially inhibit fatty acid oxidation[3][4] |

| Effect on Fatty Acid Oxidation | Direct and potent inhibition[1] | Direct inhibition | Indirect and less pronounced inhibition compared to Perhexiline and Trimetazidine |

| Clinical Indications | Refractory angina, chronic heart failure | Angina pectoris | Chronic angina |

| Hemodynamic Effects | Minimal effect on heart rate and blood pressure | No significant hemodynamic effects | Minimal effect on heart rate and blood pressure |

Quantitative Experimental Data

Clinical studies in humans have provided evidence supporting the metabolic and clinical effects of these drugs.

Perhexiline Maleate

A randomized, controlled trial in patients with chronic heart failure demonstrated that Perhexiline treatment led to:

| Parameter | Placebo Group (Change) | Perhexiline Group (Change) | p-value |

|---|---|---|---|

| Peak VO2 (mL/kg/min) | No significant change | ↑ 2.7 | <0.001 |

| Left Ventricular Ejection Fraction (%) | No significant change | ↑ 10 | <0.001 |

| Minnesota Living with Heart Failure Score | No significant change | ↓ 11 (improvement) | 0.04 |

Data from Lee et al. (2005)

Trimetazidine

A study on patients with stable coronary artery disease showed that Trimetazidine, when added to conventional therapy, resulted in:

| Parameter | Control Group | Trimetazidine Group | p-value |

|---|---|---|---|

| Weekly Anginal Attacks | - | ↓ significantly | <0.0001 |

| Weekly Nitrate Consumption | - | ↓ significantly | 0.0008 |

Data from a comparative study on Trimetazidine and Diltiazem.

Ranolazine

The MERLIN-TIMI 36 trial, a large-scale study in patients with non-ST-segment elevation acute coronary syndromes, found that Ranolazine:

| Parameter | Placebo Group | Ranolazine Group | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Recurrent Ischemia | - | ↓ | 0.78 (0.67-0.91) | 0.002 |

| Worsening Angina | - | ↓ | 0.77 (0.59-1.00) | 0.048 |

Data from Morrow D.A., et al. (2007) and Wilson S.R., et al. (2009)

A direct comparison study between Ranolazine and Trimetazidine in patients with stable angina concluded that Ranolazine was more effective in controlling angina symptoms as early as six weeks. Another comparative study found that Ranolazine led to significantly higher Seattle Angina Questionnaire scores, particularly in treatment satisfaction and quality of life, compared to Trimetazidine.

Signaling Pathways and Experimental Workflows

References

A Head-to-Head Comparison of Perhexiline Maleate and Ranolazine in Hypertrophic Cardiomyopathy

For Researchers, Scientists, and Drug Development Professionals

Hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by unexplained left ventricular hypertrophy, presents a significant therapeutic challenge. While current treatments primarily focus on symptom management, emerging therapies are targeting the underlying pathophysiology. This guide provides a detailed, head-to-head comparison of two such agents, Perhexiline Maleate and Ranolazine, which modulate myocardial metabolism and ion channel function, respectively. We present a comprehensive analysis of their mechanisms of action, supported by experimental data from preclinical and clinical studies, to inform future research and drug development in HCM.

Mechanism of Action: A Tale of Two Pathways

Perhexiline and Ranolazine exert their therapeutic effects in HCM through distinct molecular pathways. Perhexiline acts as a metabolic modulator, while Ranolazine targets aberrant ion channel activity.

Perhexiline Maleate is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1][2] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary source of energy for the healthy heart.[3] In the hypertrophied heart, there is an energetic deficit. By inhibiting CPT-1/2, perhexiline shifts the heart's energy metabolism from fatty acid oxidation to glucose oxidation (glycolysis), a more oxygen-efficient process.[2][3] This metabolic switch is believed to improve myocardial energetic status and function in the context of HCM.

Ranolazine , on the other hand, is an inhibitor of the late sodium current (INaL). In HCM, an enhanced late sodium current leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. This calcium overload contributes to diastolic dysfunction, arrhythmias, and potentially pathological cardiac remodeling. By blocking the late sodium current, ranolazine reduces intracellular sodium and calcium concentrations, thereby ameliorating these downstream pathological effects.

Quantitative Data Summary: Efficacy and Safety

The following tables summarize the key quantitative data from clinical and preclinical studies of Perhexiline Maleate and Ranolazine in HCM.

Table 1: Comparison of Efficacy in Clinical Trials

| Endpoint | Perhexiline Maleate | Ranolazine |

| Peak Oxygen Consumption (Peak VO2) | Significant improvement observed. | No significant overall effect. |

| Exercise Capacity | Improved exercise capacity. | No overall effect on exercise performance. |

| Diastolic Function | Marked amelioration of diastolic dysfunction during exercise. | No significant difference in E/E' ratio. |

| Symptoms (NYHA Class, Quality of Life) | Substantial improvement in NYHA functional class and Minnesota Living with Heart Failure Questionnaire score. | No significant difference in quality of life scores. Real-world evidence suggests symptomatic relief of angina in a majority of treated patients. |

| Biomarkers (BNP/pro-BNP) | Data not consistently reported in initial studies. | No significant difference in pro-BNP levels. |

| Arrhythmias | Not a primary endpoint in key metabolic studies. | Associated with a reduction in the 24-hour burden of premature ventricular complexes (PVCs). Real-world data shows no further arrhythmic episodes in some patients treated for recurrent ventricular arrhythmias. |

| Left Ventricular Hypertrophy (LVH) | Under investigation in the RESOLVE-HCM trial. | Preclinical studies in mice showed prevention of interventricular septum thickening. |

Table 2: Safety and Tolerability Profile

| Adverse Effect | Perhexiline Maleate | Ranolazine |

| Hepatotoxicity | A known risk, requires therapeutic drug monitoring. | Generally well-tolerated. |

| Neurotoxicity | A known risk, requires therapeutic drug monitoring. | Generally well-tolerated. |

| Common Side Effects | Dizziness, nausea. | Dizziness, headache, constipation, nausea. |

| Drug Interactions | Metabolized by CYP2D6, potential for interactions. | Metabolized by CYP3A4 and CYP2D6, potential for interactions. |

| Treatment Interruption | Requires careful monitoring to maintain therapeutic range. | In a real-world study, 20% of patients interrupted treatment due to side effects or initiation of other therapies. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Perhexiline Maleate: Study by Abozguia et al. (2010)

-

Study Design: A double-blind, placebo-controlled, crossover study.

-

Patient Population: Symptomatic patients with non-obstructive HCM.

-

Intervention: Perhexiline (100 mg daily, titrated to achieve therapeutic plasma concentrations) or placebo for 3 months, followed by a washout period and crossover.

-

Primary Endpoint: Change in peak oxygen consumption (V̇o2).

-

Key Assessments: Cardiopulmonary exercise testing, 3D-echocardiography at rest and during exercise, New York Heart Association (NYHA) functional class, Minnesota Living with Heart Failure Questionnaire, and 31P cardiac magnetic resonance spectroscopy to measure the phosphocreatine to ATP (PCr:ATP) ratio.

Ranolazine: The RESTYLE-HCM Trial (Olivotto et al., 2018)

-

Study Design: A multicenter, double-blind, placebo-controlled, randomized phase 2 study.

-

Patient Population: 80 adult patients with non-obstructive HCM.

-

Intervention: Ranolazine 1000 mg twice daily or placebo for 5 months.

-

Primary Endpoint: Change in peak V̇o2 from baseline.

-

Key Assessments: Cardiopulmonary exercise testing, echocardiographic assessment of diastolic function (E/E' ratio), plasma pro-B-type natriuretic peptide (pro-BNP) levels, 24-hour Holter monitoring for arrhythmias, and quality of life questionnaires.

Ranolazine: Preclinical Mouse Model (Coppini et al., 2017)

-

Animal Model: Transgenic mice with the R92Q troponin-T mutation, which causes HCM.

-

Intervention: Lifelong oral treatment with ranolazine mixed in the diet.

-

Key Assessments: In vivo cardiac function and morphology assessed by echocardiography and magnetic resonance imaging. Electrophysiological and mechanical properties of isolated cardiomyocytes and trabeculae were also studied.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Perhexiline Maleate and Ranolazine.

Caption: Perhexiline's metabolic modulation in HCM.

Caption: Ranolazine's ion channel modulation in HCM.

Conclusion

Perhexiline Maleate and Ranolazine offer distinct therapeutic approaches for the management of HCM. Perhexiline, through its metabolic modulation, has shown promise in improving exercise capacity and myocardial energetics. However, its use is constrained by a narrow therapeutic window that necessitates careful monitoring. Ranolazine, by targeting the late sodium current, has demonstrated an ability to reduce arrhythmic burden and may alleviate angina in certain patients, although it has not shown a significant impact on overall exercise capacity in a randomized trial.

The choice between these agents, or their potential combination, will likely depend on the specific clinical phenotype and therapeutic goals for an individual patient. For researchers and drug development professionals, the divergent mechanisms and clinical outcomes of perhexiline and ranolazine highlight the multifaceted nature of HCM pathophysiology and underscore the need for personalized therapeutic strategies. Future research, including head-to-head comparative trials and the results of ongoing studies such as the RESOLVE-HCM trial for perhexiline, will be critical in further defining the roles of these and other novel therapies in the evolving landscape of HCM treatment.

References

Perhexiline Maleate: A Comparative Analysis of Clinical Trial Outcomes in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Perhexiline maleate, a metabolic modulator, has a long and complex history in the treatment of cardiovascular diseases. Initially introduced as an anti-anginal agent, its use was curtailed due to concerns over toxicity. However, with a greater understanding of its pharmacokinetics and therapeutic drug monitoring, perhexiline has seen a resurgence in clinical interest, particularly for refractory angina and hypertrophic cardiomyopathy (HCM). This guide provides a cross-study analysis of perhexiline maleate's clinical trial outcomes, offering a comparative perspective against other therapeutic alternatives, supported by experimental data.

Mechanism of Action: Shifting the Myocardial Metabolic Substrate

Perhexiline's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the heart's primary energy source. By inhibiting CPT-1 and CPT-2, perhexiline forces a shift in myocardial metabolism from fatty acid oxidation to glucose oxidation. This metabolic switch is more oxygen-efficient, meaning more ATP is produced per unit of oxygen consumed, which is particularly beneficial in ischemic conditions.[1][2][3]

Figure 1: Perhexiline's Mechanism of Action on Myocardial Metabolism.

Clinical Efficacy in Angina Pectoris

Perhexiline has demonstrated significant efficacy in reducing angina frequency and improving exercise tolerance in patients with stable angina, particularly in those refractory to other treatments.

Perhexiline vs. Placebo

A systematic review of 26 randomized controlled trials (RCTs) on perhexiline for ischemic heart disease showed that most trials reported a 50% or greater reduction in angina attacks with perhexiline compared to placebo.[4] In a double-blind, placebo-controlled crossover trial involving 17 patients with refractory angina, 63% of patients responded to perhexiline based on objective exercise testing criteria, compared to 18% on placebo (p < 0.05).[5] Subjectively, 65% of patients noted an improvement in anginal symptoms while on perhexiline, with no patients reporting improvement during the placebo phase. Another study with 55 patients showed an 84% reduction in anginal attacks and a 64% reduction in glyceryl trinitrate consumption with perhexiline.

| Outcome Measure | Perhexiline Improvement | Placebo Improvement | p-value | Citation |

| Responder Rate (Exercise Criteria) | 63% | 18% | < 0.05 | |

| Subjective Symptom Improvement | 65% | 0% | - | |

| Reduction in Anginal Attacks | 84% | - | - | |

| Reduction in GTN Consumption | 64% | - | - | |

| Increase in Exercise Tolerance | 8.1% | - | < 0.01 | |

| Increase in Aerobic Capacity | 8.3% | - | < 0.01 |

Table 1: Summary of Perhexiline Efficacy in Angina vs. Placebo

Perhexiline vs. Other Anti-Anginal Agents

Direct comparative data is more limited. However, a review of studies indicated that perhexiline was associated with a reduction in angina attacks and nitroglycerin usage compared to prenylamine in five out of six studies. Two studies showed that perhexiline is significantly more effective at reducing angina attacks and nitroglycerin use than beta-blockers.

Clinical Efficacy in Hypertrophic Cardiomyopathy (HCM)

The metabolic benefits of perhexiline have also been investigated in HCM, a condition characterized by myocardial hyper-contractility and energetic impairment.

A randomized, double-blind, placebo-controlled trial in 46 patients with non-obstructive HCM (METAL-HCM study) demonstrated that perhexiline improved myocardial energetics, as measured by the phosphocreatine to ATP (PCr/ATP) ratio (from 1.27 to 1.73; p=0.003). This was accompanied by improvements in diastolic function, a 0.8-unit improvement in NYHA class (p<0.001), and an increase in peak oxygen consumption (peak VO2) from 22.2 to 24.29 ml/kg/min (p=0.003). The ongoing RESOLVE-HCM trial is further evaluating the effect of perhexiline on left ventricular hypertrophy regression.

| Outcome Measure | Baseline (Perhexiline Group) | Post-treatment (Perhexiline Group) | p-value | Citation |

| Myocardial PCr/ATP Ratio | 1.27 | 1.73 | 0.003 | |

| Peak VO2 (ml/kg/min) | 22.2 | 24.29 | 0.003 | |

| NYHA Class Improvement | - | 0.8 units | < 0.001 |

Table 2: Efficacy of Perhexiline in Non-Obstructive Hypertrophic Cardiomyopathy

Comparison with Alternative Therapies

For Angina Pectoris

Beta-blockers and Calcium Channel Blockers are first-line therapies for angina. Meta-analyses show that beta-blockers are effective in reducing angina episodes and improving exercise tolerance compared to placebo. A meta-analysis comparing beta-blockers and calcium channel blockers found similar clinical outcomes, though beta-blockers were associated with fewer adverse events. There were 0.31 fewer angina episodes per week with beta-blockers compared to calcium channel blockers (p=0.05).

Ranolazine , another metabolic modulator that inhibits the late sodium current, has been shown to reduce angina frequency and nitroglycerin consumption. In patients with refractory angina, ranolazine significantly improved CCS angina class.

Trimetazidine , which also shifts metabolism from fatty acids to glucose, has shown efficacy in improving angina symptoms.

| Drug Class | Mechanism of Action | Key Efficacy Endpoints | Citations |

| Perhexiline Maleate | CPT-1 & CPT-2 Inhibition | Significant reduction in angina attacks and GTN use, improved exercise tolerance. | |

| Beta-blockers | Reduce heart rate, blood pressure, and contractility | Reduction in angina frequency and mortality post-MI. | |

| Calcium Channel Blockers | Coronary and peripheral vasodilation | Reduction in angina frequency, improved exercise tolerance. | |

| Ranolazine | Late sodium current inhibition | Reduction in angina frequency and GTN use. | |

| Trimetazidine | 3-ketoacyl-CoA thiolase inhibition | Improved exercise performance in stable angina. |

Table 3: Comparison of Anti-Anginal Therapies

For Hypertrophic Cardiomyopathy

Mavacamten , a first-in-class cardiac myosin inhibitor, has shown significant efficacy in obstructive HCM. The EXPLORER-HCM trial demonstrated that mavacamten reduced the post-exercise left ventricular outflow tract (LVOT) gradient and improved peak VO2 and NYHA class compared to placebo. An extension study showed sustained benefits over time. However, in non-obstructive HCM, mavacamten did not show significant improvements in quality of life or oxygen consumption in the ODYSSEY-HCM trial.

| Drug | Mechanism of Action | Key Efficacy Endpoints in oHCM | Citations |

| Perhexiline Maleate | CPT-1 & CPT-2 Inhibition | Improved myocardial energetics, diastolic function, and peak VO2 in non-obstructive HCM. | |

| Mavacamten | Cardiac Myosin Inhibition | Significant reduction in LVOT gradient, improved peak VO2 and NYHA class. |

Table 4: Comparison of Therapies for Hypertrophic Cardiomyopathy

Experimental Protocols

Angina Pectoris Clinical Trial Methodology (Representative)

Figure 2: Typical Experimental Workflow for a Perhexiline Angina Trial.

A representative experimental protocol for a perhexiline trial in angina pectoris, such as the one described by Horowitz et al., would involve a randomized, double-blind, placebo-controlled crossover design.

-

Patient Population: Patients with severe, refractory angina pectoris, often already on maximal standard anti-anginal therapy.

-

Intervention: Perhexiline maleate, with doses titrated to achieve a therapeutic plasma concentration (e.g., 150-600 ng/mL) to minimize toxicity.

-

Control: Matching placebo.

-

Primary Endpoints: Change in exercise tolerance time and frequency of angina attacks.

-

Secondary Endpoints: Glyceryl trinitrate consumption, subjective assessment of symptoms.

-

Monitoring: Regular monitoring of plasma perhexiline levels, liver function tests, and neurological examinations are crucial due to the drug's narrow therapeutic index.

Hypertrophic Cardiomyopathy Clinical Trial Methodology (Representative)

The METAL-HCM and RESOLVE-HCM trials provide a framework for perhexiline studies in HCM.

-

Patient Population: Symptomatic patients with hypertrophic cardiomyopathy (obstructive or non-obstructive). The NCT02862600 trial focused on patients with moderate-to-severe heart failure.

-

Intervention: Perhexiline maleate, with dose adjustments based on plasma level monitoring.

-

Control: Matching placebo.

-

Primary Endpoints: Change in peak oxygen consumption (VO2 max) or change in left ventricular hypertrophy assessed by cardiac magnetic resonance (CMR).

-

Secondary Endpoints: Changes in NYHA functional class, quality of life scores, diastolic function, and biomarkers (e.g., NT-proBNP).

-

Imaging: 31P magnetic resonance spectroscopy to assess myocardial energetics (PCr/ATP ratio).

Safety and Tolerability

The primary concern with perhexiline is its potential for hepatotoxicity and peripheral neuropathy. These adverse effects are concentration-dependent and can be largely mitigated by therapeutic drug monitoring to maintain plasma levels within the therapeutic range (typically 150-600 ng/mL). In a study where plasma concentrations were maintained below 600 ng/ml, no patients developed adverse effects over a mean treatment period of 12.4 months. In contrast, in a group where levels were not strictly controlled, 9 out of 19 patients developed hepatitis or neurotoxicity with plasma concentrations ranging from 720-2680 ng/ml. Other reported side effects include dizziness and nausea.

Conclusion

Perhexiline maleate demonstrates significant efficacy in the management of refractory angina and shows promise as a disease-modifying therapy in hypertrophic cardiomyopathy by targeting myocardial metabolic inefficiency. Its clinical utility is contingent on careful patient selection and rigorous therapeutic drug monitoring to avoid serious adverse effects. In comparison to standard anti-anginal therapies, perhexiline offers a unique mechanism of action that can be beneficial for patients who remain symptomatic. For hypertrophic cardiomyopathy, it represents a novel therapeutic approach aimed at correcting the underlying energetic deficit, a field that is also being explored by newer agents like mavacamten, albeit through a different mechanism. Further large-scale clinical trials are warranted to fully establish the long-term safety and efficacy of perhexiline and to delineate its precise role in the contemporary management of these cardiovascular conditions.

References

- 1. apexbt.com [apexbt.com]

- 2. ClinPGx [clinpgx.org]

- 3. Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic review of the efficacy and safety of perhexiline in the treatment of ischemic heart disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Efficacy and safety of perhexiline maleate in refractory angina. A double-blind placebo-controlled clinical trial of a novel antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the In-Vitro Anti-Cancer Effects of Perhexiline and Etomoxir

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in-vitro anti-cancer effects of two metabolic inhibitors, Perhexiline and Etomoxir. Both drugs are known to inhibit carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid oxidation (FAO), a metabolic pathway increasingly recognized for its role in cancer cell proliferation and survival. This document summarizes key experimental data, provides detailed methodologies for essential assays, and visualizes the underlying molecular pathways.

Executive Summary

Perhexiline, a drug historically used for angina, and Etomoxir, an experimental anti-diabetic agent, have both demonstrated anti-cancer properties in various pre-clinical studies. Their primary mechanism of action is the inhibition of CPT, leading to a reduction in FAO. However, their cytotoxic effects and downstream signaling consequences can vary between different cancer types and may also involve off-target effects. This guide aims to provide a clear, data-driven comparison to inform further research and drug development efforts in the field of cancer metabolism.

Data Presentation: A Comparative Analysis of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Perhexiline and the effective cytotoxic concentrations of Etomoxir in various cancer cell lines. Direct head-to-head comparisons of IC50 values in the same studies are limited, reflecting a gap in the current literature.

Table 1: IC50 Values of Perhexiline in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 2 - 6 | [1] |

| Breast Cancer | MDA-MB-468 | ~5 | [1] |

| Breast Cancer | SK-BR-3 | 2 - 6 | [1] |

| Colorectal Cancer | HCT116 | ~4 | [1] |

| Colorectal Cancer | HT29 | ~4 | [2] |

| Colorectal Cancer | SW620 | ~4 | |

| Glioblastoma | PN19 (undifferentiated) | Potent cytotoxicity | |

| Glioblastoma | MES83 (undifferentiated) | Potent cytotoxicity | |

| Chronic Lymphocytic Leukemia | Primary CLL cells | 5 (massive apoptosis at 48h) | |

| Hepatocellular Carcinoma | HepG2 | 5 - 25 (reduces cell viability) |

Table 2: Effective Cytotoxic Concentrations of Etomoxir in Various Cancer Cell Lines

| Cancer Type | Cell Line | Effective Concentration (µM) | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Glioblastoma | PN19, MES83, T98G, U251 | 40 | No significant cytotoxicity, some antiproliferative effects | | | Bladder Cancer | UM-UC-3, T24 | 75 - 150 | Inhibition of cell viability | | | Breast Cancer | BT549 | 200 | Statistically significant reduction in proliferation | | | HeLa, B16, 3T3, MCF7, HS578t | HeLa, B16, 3T3, MCF7, HS578t | 100 | No alteration in proliferation | | | Lung Cancer | H460 | 100 | Statistically significant decrease in proliferation | | | Breast Cancer | T47D | 100 | Statistically significant decrease in proliferation | |

Mechanisms of Action and Signaling Pathways

Both Perhexiline and Etomoxir target the CPT enzyme system, which is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, their downstream effects and potential off-target activities contribute to their distinct anti-cancer profiles.

Perhexiline

Perhexiline inhibits both CPT1 and CPT2. Its anti-cancer effects are attributed to several downstream consequences of FAO inhibition, including:

-

Induction of Apoptosis: Perhexiline has been shown to induce apoptosis in various cancer cell lines. This is often associated with the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

-

Cell Cycle Arrest: The drug can induce cell cycle arrest, contributing to its anti-proliferative effects.

-

Modulation of Signaling Pathways: Perhexiline has been reported to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. Some studies also suggest that its anti-tumor activity in certain cancers, like glioblastoma, may be independent of CPT inhibition and instead mediated through the inhibition of the FYN kinase.

Caption: Proposed signaling pathways of Perhexiline's anti-cancer effects.

Etomoxir

Etomoxir is an irreversible inhibitor of CPT1. Its anti-cancer effects are primarily linked to the inhibition of FAO, leading to:

-

Cell Cycle Arrest: Etomoxir has been shown to induce cell cycle arrest at the G0/G1 phase, particularly in bladder cancer cells.

-

Induction of Apoptosis: While some studies show modest induction of apoptosis, its primary effect appears to be cytostatic rather than cytotoxic at concentrations that effectively inhibit FAO.

-

Modulation of Signaling Pathways: In bladder cancer, Etomoxir's effects are mediated through a PPARγ-dependent pathway. In prostate cancer, it has been shown to activate mTOR and S6-kinase signaling as a compensatory response to FAO inhibition. It is important to note that at higher concentrations (e.g., >100 µM), Etomoxir can exhibit off-target effects, including inhibition of the mitochondrial complex I, which can confound the interpretation of its anti-cancer activity.

Caption: Proposed signaling pathways of Etomoxir's anti-cancer effects.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to evaluate the anti-cancer effects of Perhexiline and Etomoxir are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Perhexiline and Etomoxir on cancer cell lines and to calculate the IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Perhexiline or Etomoxir (e.g., 0.1 to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Perhexiline or Etomoxir.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Perhexiline or Etomoxir for the indicated time.

-